

Biosynthesis of N-acylglycines by Glycine N-acyltransferase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Stearoylglycine*

Cat. No.: *B1329668*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGly) are a class of endogenous lipid signaling molecules involved in a variety of physiological processes, including pain perception, inflammation, and cellular proliferation.^{[1][2]} These molecules consist of a fatty acid linked to a glycine molecule via an amide bond. The biosynthesis of NAGly is a critical area of study, as understanding this process can unveil novel therapeutic targets for a range of diseases. A key enzyme family in this process is Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA with glycine to form an N-acylglycine.^{[3][4]}

This technical guide provides a comprehensive overview of the biosynthesis of N-acylglycines, with a focus on the enzymatic activity of Glycine N-acyltransferase and its variants. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge, quantitative data, and detailed experimental protocols necessary to investigate this important class of biomolecules.

Biosynthesis of N-acylglycines

The formation of N-acylglycines in mammals is primarily accomplished through the enzymatic activity of Glycine N-acyltransferase (GLYAT) and its related isoenzymes, such as Glycine N-acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3).^{[5][6]} These

enzymes facilitate the conjugation of a fatty acyl-Coenzyme A (acyl-CoA) molecule with glycine, resulting in the formation of an N-acylglycine and the release of Coenzyme A.^[4]

The substrate specificity of these enzymes plays a crucial role in the diversity of N-acylglycines produced. GLYAT, located in the mitochondria of liver and kidney cells, predominantly conjugates short- to medium-chain acyl-CoAs (C2-C10).^{[5][7]} In contrast, GLYATL2 and GLYATL3 are responsible for the synthesis of long-chain N-acylglycines.^{[5][6]} For instance, GLYATL3 has been identified as the key enzyme for the production of long-chain N-acylglycines in neuroblastoma cells.^[5]

Two primary pathways for the biosynthesis of N-acylglycines have been proposed^{[5][8]}:

- Direct conjugation of a fatty acyl-CoA with glycine: This is the canonical pathway catalyzed by GLYAT and its related enzymes. A fatty acid is first activated to its corresponding acyl-CoA, which then serves as a substrate for the N-acyltransferase.
- Oxidation of N-acylethanolamines: In this alternative pathway, an N-acylethanolamine (such as anandamide) undergoes sequential oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.^[5]

This guide will primarily focus on the direct conjugation pathway mediated by Glycine N-acyltransferase.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of Glycine N-acyltransferase is dependent on the specific acyl-CoA substrate. The following table summarizes the kinetic parameters for mouse and human GLYAT with various substrates.

Enzyme	Substrate	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference
Mouse GLYAT	Benzoyl-CoA	9.4 ± 0.9	4.2 ± 0.1	(4.5 ± 0.27) × 105	[7]
Acetyl-CoA	1300 ± 190	2.0 ± 0.1	1500 ± 240	[7]	
Butyryl-CoA	140 ± 20	3.3 ± 0.1	24000 ± 3600	[7]	
Hexanoyl-CoA	59 ± 10	2.5 ± 0.1	42000 ± 7500	[7]	
Human GLYAT (156Asn > Ser variant)	Benzoyl-CoA	96.6 ± 7.9	2.8 ± 0.1	-	[9]
Human GLYAT (17Ser > Thr, 156Asn > Ser variant)	Benzoyl-CoA	118 ± 12	2.0 ± 0.1	-	[9]
Human GLYAT (156Asn > Ser, 199Arg > Cys variant)	Benzoyl-CoA	61.2 ± 8.1	0.27 ± 0.01	-	[9]
Human GLYATL2	Oleoyl-CoA	4.4	933 nmol/min/mg	-	

Experimental Protocols

Recombinant GLYAT Expression and Purification

This protocol describes the expression and purification of recombinant mouse GLYAT (mGLYAT) in *Escherichia coli*.[\[7\]](#)

4.1.1 Materials

- pET-21a(+) vector containing the mGLYAT gene
- E. coli BL21 (DE3) cells
- Luria-Bertani (LB) broth and agar
- Ampicillin
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (20 mM Tris, 500 mM NaCl, 5 mM imidazole, pH 7.9)
- Ni-NTA His-Bind® resin
- Wash buffer (20 mM Tris, 500 mM NaCl, 20 mM imidazole, pH 7.9)
- Elution buffer (20 mM Tris, 500 mM NaCl, 250 mM imidazole, pH 7.9)
- Sonicator
- Centrifuge

4.1.2 Protocol

- Transformation: Transform the mGLYAT pET-21a(+) vector into competent E. coli BL21 (DE3) cells and plate on LB agar containing 100 μ g/mL ampicillin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with 100 μ g/mL ampicillin and grow overnight at 37°C with shaking.
- Large-Scale Culture and Induction: Inoculate 1 L of LB broth containing 100 μ g/mL ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4 hours at 37°C.
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
- Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA His-Bind® resin column.
- Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged mGLYAT protein with elution buffer.
- Protein Quantification: Determine the protein concentration of the eluted fractions using a Bradford assay or by measuring absorbance at 280 nm.
- Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Glycine N-acyltransferase Activity Assay (DTNB-based)

This colorimetric assay measures the activity of GLYAT by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.[7][9]

4.2.1 Materials

- Purified recombinant GLYAT
- Assay buffer (25 mM Tris-acetate, pH 8.0)
- DTNB stock solution (10 mM in assay buffer)
- Glycine stock solution (1 M in assay buffer)
- Acyl-CoA substrate stock solution (e.g., 10 mM Benzoyl-CoA in water)
- 96-well microplate
- Microplate reader

4.2.2 Protocol

- Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture (final volume of 200 μ L) containing:
 - 25 mM Tris-acetate, pH 8.0
 - 100 μ M DTNB
 - Desired concentration of glycine (e.g., 1-200 mM)
 - Desired concentration of acyl-CoA substrate (e.g., 20-200 μ M benzoyl-CoA)
 - 2 μ g of purified recombinant GLYAT
- Initiate Reaction: Start the reaction by adding the acyl-CoA substrate to the wells containing the other components.
- Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
- Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. Take readings every 30-60 seconds for 5-10 minutes.
- Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of CoA-SH produced can be calculated using the Beer-Lambert law (ϵ_{412} for TNB = 13,600 M⁻¹cm⁻¹).^[7]

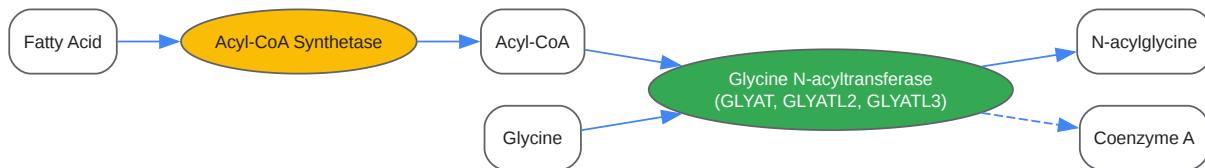
Radiochemical Assay for Glycine N-acyltransferase Activity (Alternative Method)

A more sensitive, though more complex, method for measuring GLYAT activity is the radiochemical assay. This assay directly measures the formation of the radiolabeled N-acylglycine product.^[3]

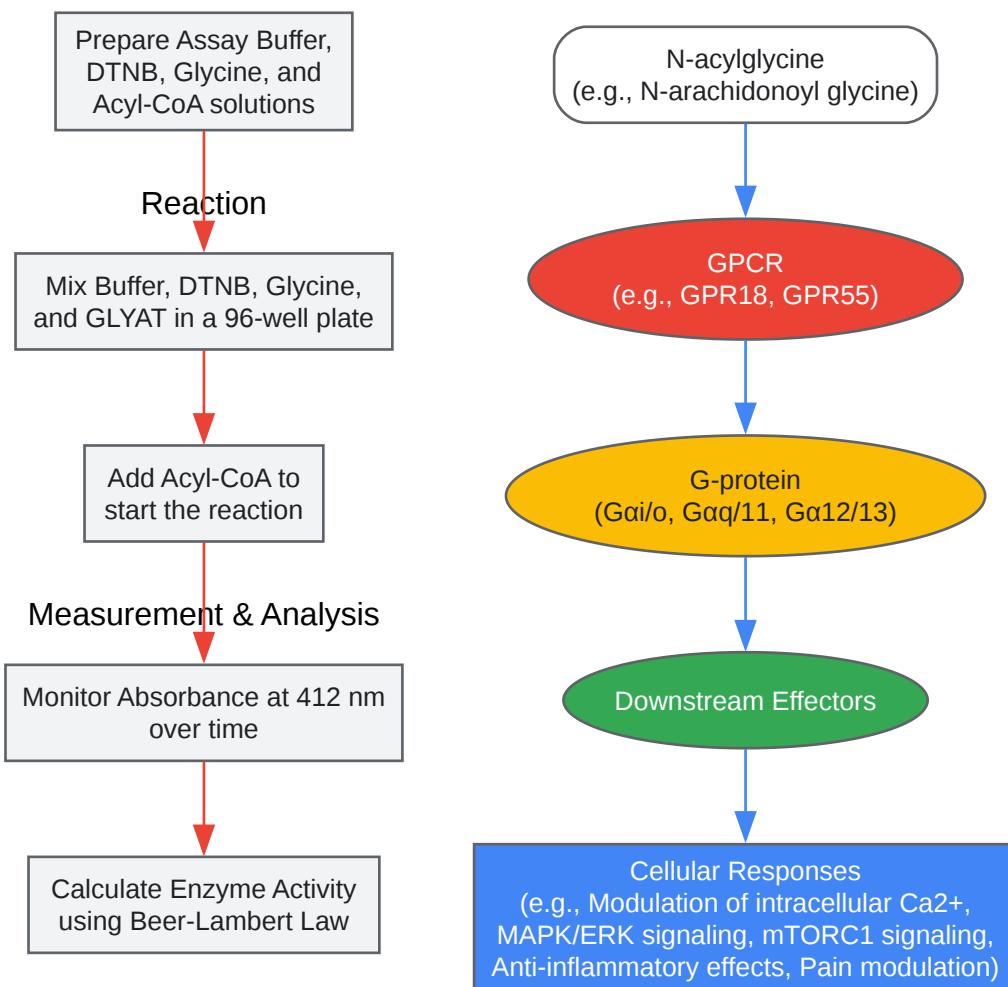
4.3.1 Principle

The assay typically uses a radiolabeled glycine substrate (e.g., [14C]glycine) and an acyl-CoA donor. The reaction is incubated, and then the radiolabeled N-acylglycine product is separated

from the unreacted radiolabeled glycine. The amount of product formed is then quantified by liquid scintillation counting.


4.3.2 General Procedure Outline

- **Reaction Setup:** A reaction mixture is prepared containing buffer, the acyl-CoA substrate, radiolabeled glycine, and the enzyme source (e.g., purified GLYAT or mitochondrial fractions).
- **Incubation:** The reaction is incubated for a specific time at an optimal temperature.
- **Reaction Termination:** The reaction is stopped, typically by the addition of acid.
- **Product Extraction:** The radiolabeled N-acylglycine product is extracted from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate). This step is crucial for separating the product from the unreacted, more polar radiolabeled glycine.
- **Quantification:** An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of product formed is calculated based on the specific activity of the radiolabeled glycine.


For a detailed protocol, researchers are encouraged to consult the original literature describing this method.^[3]

Visualizations: Pathways and Workflows

Biosynthesis of N-acylglycines Pathway

Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Some Prospective Alternatives for Treating Pain: The Endocannabinoid System and Its Putative Receptors GPR18 and GPR55 [frontiersin.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxic Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biosynthesis of N-acylglycines by Glycine N-acyltransferase: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329668#biosynthesis-of-n-acylglycines-by-glycine-n-acyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com